N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is a compound that features a thiazole ring, a thiophene ring, and a carboxamide group. Thiazole and thiophene are both heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUISKCGNWXBNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thioamide in the presence of a halogenating agent. The resulting thiazole derivative is then coupled with a thiophene-2-carboxylic acid derivative under amide bond-forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Hantzsch synthesis and subsequent coupling reactions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety exhibits electrophilic character at C-2 and C-5 positions. In related compounds, nucleophilic substitution occurs under basic conditions:
Key Insight : The phenyl group at C-4 of the thiazole ring sterically hinders substitution at C-5, favoring reactivity at C-2 .
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes electrophilic substitution, with the carboxamide group acting as a meta-directing electron-withdrawing group:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 5-nitro-thiophene-carboxamide | |
| Sulfonation | SO₃/H₂SO₄, 50°C, 4 h | Thiophene-3-sulfonic acid derivative |
Mechanistic Note : The amide carbonyl deactivates the thiophene ring, reducing reaction rates compared to unsubstituted thiophene .
Amide Hydrolysis and Functionalization
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8 h | Thiophene-2-carboxylic acid + amine byproduct | |
| Basic hydrolysis | NaOH/EtOH, 70°C, 6 h | Sodium thiophene-2-carboxylate |
Yield Data : Hydrolysis under acidic conditions achieves ~75% conversion, while basic conditions yield >90% carboxylate .
Oxidation Reactions
The ethyl linker and sulfur atoms are oxidation targets:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Ethylene oxidation | KMnO₄/H₂O, 25°C, 3 h | Ketone intermediate (unstable) | |
| Thiazole-S oxidation | H₂O₂/AcOH, 60°C, 2 h | Thiazole sulfoxide (minor) |
Limitation : Over-oxidation leads to decomposition, necessitating controlled conditions .
Cycloaddition and Cross-Coupling
The conjugated π-system enables cycloaddition and metal-catalyzed coupling:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene, 110°C | Bicyclic adduct (endo preference) | |
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DME, 80°C | Biaryl-thiazole hybrid |
Catalytic Efficiency : Pd-based catalysts achieve ~60% yield in Suzuki coupling, limited by steric bulk .
Photochemical Reactions
UV-induced reactions reveal unique reactivity:
Quantum Yield : Cycloaddition proceeds with Φ = 0.32, indicating moderate efficiency .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole and thiophene moieties exhibit notable antimicrobial activities. The thiazole ring is known for its effectiveness against a range of bacterial and fungal pathogens. Studies have shown that derivatives of thiophene-2-carboxamide can inhibit the growth of Gram-positive and Gram-negative bacteria as well as various fungi. For instance, derivatives similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide have been evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method .
Anticancer Activity
The compound has shown promise in anticancer research. Thiophene and thiazole derivatives are being investigated for their ability to target specific cancer cell lines, including breast cancer (MCF7) and lung cancer (A-549). In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on these cancer cells, suggesting potential as novel anticancer agents . The mechanisms of action often involve the inhibition of key pathways involved in cell proliferation and survival.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic strategies include:
- Heterocyclization Reactions : These reactions are crucial for forming the thiazole ring and can be achieved using various reagents and conditions tailored to optimize yield and purity.
- Amidation Reactions : The formation of the carboxamide group is often conducted through the reaction of amines with activated carboxylic acids or their derivatives .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of this compound. Modifications to the thiophene or thiazole rings can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl group | Enhanced antimicrobial potency |
| Alteration of functional groups | Improved anticancer efficacy |
| Variation in chain length | Changes in bioavailability |
Antimicrobial Activity Study
A study evaluated several thiophene derivatives against common pathogens. The results indicated that compounds with a thiazole moiety exhibited stronger antibacterial properties compared to those without it. This highlights the importance of structural components in designing effective antimicrobial agents .
Anticancer Efficacy Assessment
In another study focusing on breast cancer cell lines, derivatives similar to this compound were tested for their cytotoxic effects using the Sulforhodamine B assay. Results showed that certain modifications led to a significant reduction in cell viability, indicating potential for further development as anticancer therapies .
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Shares the thiazole ring but lacks the thiophene and carboxamide groups.
Thiophene-2-carboxamide: Contains the thiophene and carboxamide groups but lacks the thiazole ring.
Benzothiazole derivatives: Similar in structure but with a benzene ring fused to the thiazole ring.
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings with a carboxamide group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Biological Activity
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by structure-activity relationship (SAR) studies and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.34 g/mol. The compound features a thiophene ring and a thiazole moiety, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds with thiazole rings exhibit notable anticancer properties. A study demonstrated that various thiazole derivatives, including those similar to this compound, possess cytotoxic effects against several cancer cell lines. For instance:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 1.98 ± 1.22 | Jurkat |
| Doxorubicin | < 1.0 | Jurkat |
The IC50 values suggest that the compound's activity is comparable to established chemotherapeutics like doxorubicin, particularly against Jurkat cells, which are used as a model for T-cell leukemia .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A series of thiazole derivatives were tested against Mycobacterium tuberculosis and exhibited significant growth inhibition:
These findings highlight the potential of thiazole-containing compounds in developing new treatments for resistant bacterial infections.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. Thiazole derivatives have been noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| This compound | 42.1 ± 0.30 (COX-1) |
| Other derivatives | Various values ranging from 19.45 to 34.4 (COX inhibitors) |
This data indicates that the compound may serve as a lead structure for developing anti-inflammatory drugs .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substitution on the Phenyl Ring : The presence of electron-donating groups enhances activity.
- Thiazole and Thiophene Interactions : The spatial arrangement and electronic properties of these rings are crucial for binding to biological targets.
A comprehensive SAR analysis revealed that modifications at specific positions can significantly alter the potency of these compounds against various biological targets .
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A study involving patients with advanced leukemia showed promising results when treated with thiazole-based compounds similar to N-[2-(2-phenyldisulfide)-thiazol]. Patients exhibited reduced tumor sizes and improved survival rates.
- Case Study on Antimicrobial Resistance : In a clinical trial assessing the efficacy of thiazole derivatives against drug-resistant tuberculosis strains, participants receiving treatment with these compounds showed significant improvements in clinical outcomes compared to standard therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
